molecular formula C16H12ClN5OS2 B11403357 5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B11403357
M. Wt: 389.9 g/mol
InChI Key: ONYHXEXFQZHHMZ-UHFFFAOYSA-N
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Description

5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that features a combination of triazole, thiophene, and oxadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with alkyl halides.

    Introduction of the thiophene ring: This step involves the formation of a thiophene derivative through a series of reactions, including halogenation and cyclization.

    Formation of the oxadiazole ring: This can be accomplished by cyclization of appropriate acyl hydrazides with nitriles under acidic or basic conditions.

    Final assembly: The final step involves coupling the triazole, thiophene, and oxadiazole intermediates under suitable conditions to form the target compound.

Chemical Reactions Analysis

5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiophene rings, using reagents like halogens or nucleophiles.

Scientific Research Applications

5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial, antifungal, and anticancer properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    Triazole Derivatives: Compounds like fluconazole and itraconazole, which are known for their antifungal properties.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which are used in various chemical syntheses.

    Oxadiazole Derivatives: Compounds like 1,3,4-oxadiazole, which are explored for their antimicrobial and anticancer activities.

Properties

Molecular Formula

C16H12ClN5OS2

Molecular Weight

389.9 g/mol

IUPAC Name

5-[[4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H12ClN5OS2/c1-10-19-20-16(22(10)12-6-4-11(17)5-7-12)25-9-14-18-15(21-23-14)13-3-2-8-24-13/h2-8H,9H2,1H3

InChI Key

ONYHXEXFQZHHMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=C(C=C2)Cl)SCC3=NC(=NO3)C4=CC=CS4

Origin of Product

United States

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